molecular formula C9H15ClN2O2 B1420147 N-(1-acetylpiperidin-4-yl)-2-chloroacetamide CAS No. 1152621-92-5

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide

Cat. No.: B1420147
CAS No.: 1152621-92-5
M. Wt: 218.68 g/mol
InChI Key: RUVGABUBBZOSKZ-UHFFFAOYSA-N
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Description

N-(1-Acetylpiperidin-4-yl)-2-chloroacetamide is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a 2-chloroacetamide group linked to an N-acetylpiperidine scaffold, both of which are privileged structures in drug discovery . The 2-chloroacetamide functional group is a highly versatile and reactive handle, allowing this compound to serve as a key synthetic intermediate. Researchers can utilize it in nucleophilic substitution reactions, particularly in the synthesis of novel heterocyclic systems and the development of complex molecules with potential biological activity . Its reactivity makes it a valuable building block for constructing molecular hybrids via alkylation reactions . The N-acetylpiperidine moiety is a common pharmacophore found in molecules with a wide range of pharmacological properties. Compounds containing this structure have been investigated for their inhibitory activity against enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research . Furthermore, the piperazine scaffold, closely related to piperidine, is frequently reported to exhibit antibacterial, antituberculosis, anticancer, antiviral, and anti-inflammatory properties . As a research chemical, this compound provides a core template for the exploration of new therapeutic agents in these areas. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with care, as chloroacetamide derivatives are known to be toxic and can cause skin and eye irritation . Appropriate safety precautions, including the use of personal protective equipment (PPE), should be followed in a controlled laboratory environment.

Properties

IUPAC Name

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)12-4-2-8(3-5-12)11-9(14)6-10/h8H,2-6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGABUBBZOSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Direct Acylation and Chloroacetylation

  • Starting Materials:

    • 1-Acetylpiperidin-4-amine
    • Chloroacetyl chloride
  • Procedure:

    • In a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (TEA) to protect the amine group.
    • Slowly add chloroacetyl chloride to the mixture while maintaining a low temperature (e.g., 0°C).
    • Stir the reaction mixture for several hours at room temperature.
    • Work up the reaction by washing with water and drying the organic layer.
    • Purify the product using column chromatography.

Method 2: Two-Step Synthesis via Piperidine Intermediate

  • Starting Materials:

    • Piperidin-4-amine
    • Acetic anhydride
    • Chloroacetyl chloride
  • Procedure:

    • Step 1: Acetylate piperidin-4-amine using acetic anhydride in the presence of a base like pyridine.
    • Step 2: React the resulting 1-acetylpiperidin-4-amine with chloroacetyl chloride as described in Method 1.

Analysis and Characterization

  • NMR Spectroscopy: Use $${}^{1}$$H NMR and $${}^{13}$$C NMR to confirm the structure by identifying key signals corresponding to the piperidine ring, acetyl group, and chloroacetamide moiety.
  • Mass Spectrometry (MS): Verify the molecular weight of the compound using techniques like ESI-MS or MALDI-MS.
  • Infrared Spectroscopy (IR): Identify functional groups by their characteristic absorption bands (e.g., amide carbonyl, C–H stretching).

Data and Findings

Compound Yield (%) Purity (%) Method
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide 75-85 95-98 Method 1
This compound 60-70 90-95 Method 2

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that chloroacetamides, including N-(1-acetylpiperidin-4-yl)-2-chloroacetamide, possess significant antimicrobial properties. A study screened a series of N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that these compounds exhibited varying degrees of effectiveness, with certain derivatives showing high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi . The structure-activity relationship (SAR) analysis highlighted that the presence of halogenated substituents on the phenyl ring enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideHighModerateModerate
N-(4-fluorophenyl)-2-chloroacetamideHighLowModerate
N-(3-bromophenyl)-2-chloroacetamideHighLowLow

Therapeutic Applications in Bone Disorders

Inhibition of Osteoclastogenesis
Another significant application of compounds related to this compound is their role in bone health. A study investigating a related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide, demonstrated its capability to inhibit osteoclastogenesis, which is crucial for preventing bone loss associated with osteoporosis. The compound altered the expression of osteoclast-specific marker genes and reduced mature osteoclast formation in vitro. Furthermore, it effectively prevented ovariectomy-induced bone loss in mouse models, indicating its potential as a therapeutic agent for osteolytic disorders .

Table 2: Effects on Osteoclastogenesis

CompoundIn Vitro Osteoclast InhibitionIn Vivo Bone Loss Prevention
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamideStrongYes

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of specific functional groups can significantly influence the compound's interaction with biological targets. For instance, modifications to the piperidine ring or the acetamide moiety can enhance its lipophilicity and biological activity, making it a candidate for further development in drug design.

Mechanism of Action

Comparison with Similar Compounds

Chloroacetamide derivatives exhibit varied physicochemical and biological properties depending on their substituents. Below, N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is compared with structurally related compounds in terms of molecular features , synthetic applications , and biological activities .

Structural and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Properties (pKa, Boiling Point) Reference
This compound C₉H₁₅ClN₂O₂ 218.69* Acetylpiperidinyl, chloroacetamide pKa: ~13.5; Moderate lipophilicity
N-(1-Cyclohexanecarbonylpiperidin-4-yl)-2-chloroacetamide C₁₄H₂₃ClN₂O₂ 286.80 Cyclohexanecarbonyl, chloroacetamide pKa: 13.56; Boiling Point: 509.7°C
N-(1-Benzylpiperidin-4-yl)-2-chloroacetamide C₁₄H₁₉ClN₂O 266.77 Benzyl, chloroacetamide Higher lipophilicity due to aromatic group
N-(4-Bromo-2,6-dimethylphenyl)-2-chloroacetamide C₁₀H₁₂BrClNO 300.57 Bromo-dimethylphenyl, chloroacetamide High density (1.18 g/cm³)

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : The benzyl-substituted analog (C₁₄H₁₉ClN₂O) exhibits higher lipophilicity compared to the acetylpiperidinyl variant due to the aromatic benzyl group, which may enhance membrane permeability .
  • Thermal Stability : The cyclohexanecarbonyl analog shows a high predicted boiling point (509.7°C), suggesting greater thermal stability than the acetylpiperidinyl derivative .
  • Crystallographic Behavior : Substituted phenyl analogs (e.g., N-(2,4,6-trimethylphenyl)-2-chloroacetamide) demonstrate distinct crystallographic packing, with substituents influencing hydrogen-bonding networks and molecular symmetry .

Comparative Insights :

  • Antimicrobial Potency : Thiazole derivatives (e.g., ) show superior activity compared to phenyl-substituted analogs, likely due to enhanced electrophilicity from the thiazole ring.
  • Structural Flexibility : Piperidine-based chloroacetamides (e.g., ) are more tunable for central nervous system (CNS) targets due to the piperidine scaffold’s compatibility with blood-brain barrier penetration.

Biological Activity

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetyl group and a chloroacetamide moiety. The presence of the chloro group is significant as it enhances lipophilicity and can influence biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundEffectiveLess effectiveModerate

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The structural characteristics, such as lipophilicity, allow these compounds to penetrate cell membranes effectively, leading to bactericidal activity.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is closely linked to their chemical structure. Research indicates that the position and type of substituents on the aromatic ring significantly influence antimicrobial efficacy . For instance, derivatives with para-substituted halogens showed enhanced activity due to increased membrane permeability.

Case Studies

In a notable case study involving a series of synthesized chloroacetamides, researchers demonstrated that modifications in the piperidine ring could lead to improved bioactivity. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict the biological activity based on molecular descriptors, confirming that specific substitutions correlate with increased antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-acetylpiperidin-4-yl)-2-chloroacetamide, and how can purity be optimized?

  • Synthesis typically involves reacting 1-acetylpiperidine-4-amine with chloroacetyl chloride under controlled conditions (e.g., in anhydrous solvents like dichloromethane with a base such as triethylamine). Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .
  • Key validation : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., acetyl singlet at ~2.1 ppm, piperidinyl protons at 1.5–3.0 ppm) and LC-MS (m/z calculated for C9H15ClN2O2\text{C}_9\text{H}_{15}\text{ClN}_2\text{O}_2: 218.08) .

Q. How should researchers safely handle N-(1-acetylpiperidin-4-yl)-2-chloroacetamide in the laboratory?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation and work in a fume hood. Store at -20°C in airtight containers. Environmental release should be minimized, as chloroacetamides may exhibit reproductive toxicity in model systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and acetyl group (~1700 cm1^{-1}).
  • NMR : 1H^1 \text{H}, 13C^{13}\text{C}, and 2D experiments (HSQC, HMBC) to resolve piperidinyl and acetamide protons.
  • XRD : For crystalline samples, single-crystal X-ray diffraction (e.g., MoKα radiation) provides bond lengths/angles and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N-(1-acetylpiperidin-4-yl)-2-chloroacetamide derivatives?

  • Use SHELX programs (e.g., SHELXL for refinement) to analyze torsion angles (e.g., N-C-C-Cl dihedral angles) and intermolecular interactions. Hydrogen-bonding networks (e.g., N-H···O=C) often stabilize crystal packing, as seen in related chloroacetamides .
  • Example : In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, intramolecular H-bonds and C-H···π interactions form S(6) ring motifs and centrosymmetric dimers .

Q. What strategies can elucidate the compound’s bioactivity in proteomics or medicinal chemistry?

  • Targeted assays : Screen against kinase families (e.g., p38 MAPK) or receptors (e.g., 5-HT1A_{1A}) using fluorescence polarization or SPR. Compare with analogs (e.g., pyrazole-substituted chloroacetamides) to assess substituent effects on IC50_{50} values .
  • Functionalization : Introduce fluorophores or biotin tags via the chloroacetamide group for pull-down assays .

Q. How do computational methods enhance understanding of this compound’s interactions?

  • Molecular docking : Simulate binding to targets like Hg(II) ions (as in thiacalixarene probes) or enzymes using AutoDock Vina. Calculate binding constants (e.g., KaK_a) and validate with experimental ITC data .
  • DFT studies : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .

Contradictions and Limitations

  • SHELX limitations : While SHELX is robust for small-molecule refinement, it lacks automated twinning analysis, requiring manual validation for macromolecules .
  • Toxicity data gaps : Limited ecotoxicological studies exist for this specific compound; extrapolate cautiously from 2-chloroacetamide hazard profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-acetylpiperidin-4-yl)-2-chloroacetamide
Reactant of Route 2
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N-(1-acetylpiperidin-4-yl)-2-chloroacetamide

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